KI696
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Overview
Description
KI-696 is a high-affinity probe that potently inhibits the interaction between Kelch-like ECH-associated protein 1 (KEAP1) and nuclear factor erythroid 2-related factor 2 (NRF2). This compound is primarily used in scientific research to study the KEAP1-NRF2 interaction, which plays a crucial role in cellular defense mechanisms against oxidative stress and inflammation .
Preparation Methods
The synthesis of KI-696 involves a fragment- and structure-based design strategy, resulting in a binder with nanomolar affinity to the Kelch domain of KEAP1 . The preparation method typically includes dissolving the compound in dimethyl sulfoxide (DMSO) to create a mother liquor with a concentration of 40 mg/mL .
Chemical Reactions Analysis
KI-696 primarily undergoes interactions that disrupt the KEAP1-NRF2 protein-protein interaction. It exhibits very high affinity for the KEAP1 Kelch domain with an inhibition constant (K_d) of 1.3 nM . The compound does not show significant cross-reactivity with other proteins, making it a selective inhibitor of the KEAP1-NRF2 interaction . Common reagents and conditions used in these reactions include fluorescence polarization-based competition assays and cell-based assays to measure NRF2 activation .
Scientific Research Applications
KI-696 is extensively used in scientific research to study the KEAP1-NRF2 interaction. This interaction is crucial for regulating cellular responses to oxidative stress and inflammation. By inhibiting KEAP1, KI-696 activates NRF2, leading to the upregulation of antioxidant response element (ARE)-driven genes . This compound has been shown to reduce ozone-induced lung inflammation in rats and is being explored as a potential therapeutic agent for NRF2-addicted cancers . Additionally, KI-696 is used in targeted protein degradation (TPD) studies to recruit E3 ubiquitin ligases for the degradation of proteins of interest .
Mechanism of Action
KI-696 exerts its effects by inhibiting the interaction between KEAP1 and NRF2. Under normal conditions, KEAP1 binds to NRF2 and targets it for ubiquitination and subsequent proteasomal degradation. By disrupting this interaction, KI-696 stabilizes NRF2, allowing it to translocate to the nucleus and activate the transcription of ARE-driven genes . These genes encode for various cytoprotective enzymes involved in detoxification and antioxidant defense .
Comparison with Similar Compounds
KI-696 is unique in its high affinity and selectivity for the KEAP1-NRF2 interaction. Similar compounds include ML334, which is also a potent NRF2 activator that inhibits KEAP1-NRF2 interactions . Another related compound is sulforaphane, a natural product derived from cruciferous vegetables, which has shown anticancer and cardioprotective activities by activating NRF2 . KI-696 stands out due to its synthetic design and high specificity for KEAP1 .
Properties
IUPAC Name |
(3S)-3-(7-methoxy-1-methylbenzotriazol-5-yl)-3-[4-methyl-3-[[(4R)-4-methyl-1,1-dioxo-3,4-dihydro-5,1λ6,2-benzoxathiazepin-2-yl]methyl]phenyl]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N4O6S/c1-17-9-10-19(22(14-27(33)34)20-12-23-28(25(13-20)37-4)31(3)30-29-23)11-21(17)16-32-15-18(2)38-24-7-5-6-8-26(24)39(32,35)36/h5-13,18,22H,14-16H2,1-4H3,(H,33,34)/t18-,22+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDNGJXBUEQNFBQ-GCJKJVERSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(S(=O)(=O)C2=CC=CC=C2O1)CC3=C(C=CC(=C3)C(CC(=O)O)C4=CC5=C(C(=C4)OC)N(N=N5)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(S(=O)(=O)C2=CC=CC=C2O1)CC3=C(C=CC(=C3)[C@H](CC(=O)O)C4=CC5=C(C(=C4)OC)N(N=N5)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N4O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.